(4-Hydroxy-3-methoxyphenyl)acetate
Description
Historical Trajectories and Evolution of Research on (4-Hydroxy-3-methoxyphenyl)acetate
Research into this compound is intrinsically linked to the broader study of catecholamine metabolism. The foundational discovery and characterization of dopamine (B1211576) and its primary metabolites, including 3,4-Dihydroxyphenylacetic acid (DOPAC) and Homovanillic acid (HVA), paved the way for investigating their derivatives. wikipedia.orgwikipedia.org HVA, the direct precursor to this compound, was identified as a key marker for dopamine turnover in the brain. wikipedia.orgnih.gov Consequently, measuring HVA levels in cerebrospinal fluid and plasma became a critical tool in neuroscience and psychiatry to study metabolic stress and certain neurological conditions. wikipedia.orgebi.ac.uk
The evolution of research saw a shift from merely identifying these metabolites to understanding their further transformations and the functional significance of their derivatives. The study of acetate (B1210297) esters like this compound emerged from this progression, driven by advancements in analytical techniques and a growing interest in the synthesis and activity of modified natural compounds. The synthesis of related structures, such as ethyl homovanillate and 4-hydroxy-3-methoxyacetophenone, indicates a long-standing chemical interest in this family of molecules for various applications, including as flavoring agents and synthetic precursors. thegoodscentscompany.comsigmaaldrich.comgoogle.com
Significance in Interdisciplinary Scientific Fields: Beyond Foundational Characterization
The importance of this compound and its related compounds extends across multiple scientific disciplines.
Neuroscience: As a derivative of HVA, the compound is relevant to the study of dopamine metabolism. drugbank.com Research on HVA as an indicator of brain dopaminergic activity provides a basis for investigating how its derivatives might interact with or serve as markers for neural pathways. ebi.ac.uknih.gov The parent compound, HVA, is used as a reagent to detect oxidative enzymes, a function that is critical in studying neuroinflammation and oxidative stress. wikipedia.orgcaymanchem.com
Metabolic and Gut Microbiome Research: A significant area of study involves the role of gut microbiota in metabolizing dietary polyphenols. nih.gov For instance, compounds like 4-hydroxy-3-methoxycinnamic acid (ferulic acid), found in coffee and vegetables, are converted by gut bacteria into metabolites such as 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA). evitachem.comnih.govmdpi.com These metabolites are absorbed and can influence host metabolism, including hepatic lipid metabolism. nih.gov This line of inquiry highlights the potential for related compounds like this compound to be products of dietary intake and microbial action, with systemic effects.
Pharmacology and Medicinal Chemistry: The molecular scaffold of this compound is a valuable building block in synthetic chemistry. smolecule.com Derivatives have been synthesized and evaluated for a range of biological activities. For example, related chalcones and triazoles have been designed as potential antimitotic agents for cancer research, targeting tubulin polymerization. mdpi.com Furthermore, the related molecule apocynin (4-hydroxy-3-methoxy-acetophenone) has been investigated for its neuroprotective properties in models of neurodegenerative disease. nih.gov
Flavor and Fragrance Chemistry: The ethyl ester, ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate (ethyl homovanillate), is recognized for its sensory properties and is used as a flavoring agent. sigmaaldrich.comperfumerflavorist.com It is noted for imparting woody, phenolic nuances and a trigeminal tingling sensation, making it relevant to the food and beverage industry. perfumerflavorist.com
Current Research Landscape and Emerging Trends Pertaining to the Chemical Compound
Contemporary research continues to uncover new roles and applications for this compound and its structural relatives. Key trends include a focus on its metabolic origins, biological activities, and novel synthetic methods.
Modulation of Host Physiology by Gut Metabolites: A prominent research trend is the investigation of how microbial metabolites of dietary polyphenols impact host health. Recent studies have demonstrated that HMPA, a closely related compound, can enhance muscle grip strength, modulate muscle fiber composition, and inhibit protein catabolism following exhaustive exercise in animal models. mdpi.comnih.gov These effects are linked to a reduction in oxidative stress and influences on muscle development genes. mdpi.comnih.gov Other work has shown HMPA improves hepatic lipid metabolism, suggesting a role in combating metabolic disorders. nih.gov
Neuroprotective and Anti-inflammatory Potential: Building on the known antioxidant properties of phenolic acids, current studies are exploring their therapeutic potential. evitachem.com Apocynin, which shares the 4-hydroxy-3-methoxyphenyl core, has demonstrated the ability to mediate long-lasting memory recovery and reduce glial cell activation after cerebral ischemia in rats, highlighting the neuroprotective potential of this class of compounds. nih.gov
Advanced Synthesis and Biocatalysis: There is growing interest in developing efficient and stereoselective methods for synthesizing chiral molecules related to this compound. The use of carbonyl reductase enzymes to produce specific stereoisomers of 3-substituted-4-hydroxypiperidines is a notable example. rsc.orgrsc.org Such biocatalytic methods are highly valuable for pharmaceutical applications where specific molecular geometries are crucial for activity. rsc.orgrsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9O4- |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)acetate |
InChI |
InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/p-1 |
InChI Key |
QRMZSPFSDQBLIX-UHFFFAOYSA-M |
SMILES |
COC1=C(C=CC(=C1)CC(=O)[O-])O |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)[O-])O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 Hydroxy 3 Methoxyphenyl Acetate
Classical and Established Synthetic Routes
Traditional methods for synthesizing (4-Hydroxy-3-methoxyphenyl)acetate and its precursors rely on well-established organic chemistry reactions. These routes are characterized by their reliability and foundational role in chemical synthesis.
Esterification and Functional Group Interconversion Strategies
The most direct route to this compound is the esterification of its corresponding carboxylic acid, homovanillic acid. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, serves as a fundamental approach. masterorganicchemistry.comchemguide.co.uk In this equilibrium-driven process, an alcohol is typically used in excess as the solvent, with a strong acid catalyst like sulfuric acid or tosic acid, to drive the reaction toward the ester product. masterorganicchemistry.comchemguide.co.uk
A common and efficient single-step esterification procedure involves the reaction of homovanillic acid with an alkyl halide in the presence of a base. For instance, phenethyl esters of homovanillic acid have been synthesized in good yields (80%) by reacting the acid with phenethyl bromide using sodium carbonate as the base in a dimethyl sulfoxide (B87167) (DMSO) solvent. mdpi.com The addition of a catalytic amount of potassium iodide can further facilitate this reaction. mdpi.com
Functional group interconversion provides alternative pathways. For example, (4-Hydroxy-3-methoxyphenyl)acetonitrile can be synthesized and subsequently hydrolyzed to homovanillic acid, which is then esterified. chemicalbook.comgoogle.com This two-step approach is valuable when the nitrile is a more accessible precursor. Another indirect route involves the reduction of a methyl ester precursor, such as methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, to the corresponding aldehyde using a reducing agent like diisobutylaluminum hydride (DIBALH), followed by oxidation to the carboxylic acid, which can then be esterified.
Approaches for Aryl and Aliphatic Moiety Construction
The synthesis of the core structure of homovanillic acid, the precursor to its acetate (B1210297) ester, can be achieved through various methods that construct the aryl and aliphatic components. A notable method involves the condensation of guaiacol (B22219) with glyoxylic acid in the presence of a sodium hydroxide (B78521) solution to form vanillylmandelic acid. nih.govwikipedia.org This intermediate can then be processed to yield the desired homovanillic acid structure. The synthesis of homovanillic acid from guaiacol and glyoxylic acid has been reported with yields in the range of 50-54%. nih.gov
Another key strategy involves building the acetic acid side chain onto the pre-formed 4-hydroxy-3-methoxyphenyl ring. This can be accomplished starting from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). The synthesis of (4-Hydroxy-3-methoxyphenyl)acetonitrile from vanillyl alcohol derivatives demonstrates the construction of the C2 side chain. For instance, vanillyl alcohol can be converted to vanillyl chloride, which is then reacted with sodium cyanide to yield the acetonitrile (B52724) derivative. chemicalbook.com A reported synthesis using N-methylvanillylamine and sodium cyanide in dimethyl sulfoxide yielded the nitrile at 94%. google.com
The Fries rearrangement represents another classical approach to constructing the necessary carbon skeleton. In this reaction, an aryl ester is rearranged to a hydroxy aryl ketone, which can then be further modified. For example, acetylguaiacol can undergo a Fries rearrangement using methanesulfonic acid as both a solvent and catalyst to produce 4-hydroxy-3-methoxyacetophenone, a versatile intermediate for further elaboration. google.com
Advanced and Sustainable Synthetic Protocols
Modern synthetic chemistry emphasizes the development of more efficient, environmentally friendly, and sustainable methods. These advanced protocols are increasingly being applied to the synthesis of this compound and its analogues.
Catalytic and Biocatalytic Transformations
Catalytic methods offer significant advantages in terms of efficiency and waste reduction. The use of solid-phase catalysts, such as acidic ion exchange resins (e.g., Amberlyst-15), provides a green chemistry approach to esterification. Adsorbing 4-hydroxy-3-methoxyphenylacetic acid onto such a resin in methanol (B129727) can achieve esterification yields of up to 85% after 6 hours at 60°C. This method simplifies product isolation and allows for catalyst recycling, though deactivation can occur after several cycles.
Biocatalytic transformations, which employ enzymes as catalysts, are highly valued for their specificity and mild reaction conditions. Enzymes such as lipases are used for the resolution of racemic mixtures to produce optically active compounds. For instance, lipases can be used in the resolution of racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, a related precursor, highlighting the potential for enzymatic methods in producing chiral derivatives. google.com The gut microbiota can also perform biocatalytic conversions, such as the transformation of 4-hydroxy-3-methoxycinnamic acid into 3-(4-hydroxy-3-methoxyphenyl)propionic acid, a closely related compound. nih.gov This points to the vast potential of microbial enzymes in synthesizing valuable phenolic compounds.
Microwave-Assisted and Flow Chemistry Synthesis Techniques
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The rapid and efficient heating provided by microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. nih.gov This technique has been successfully applied to various reactions, including the synthesis of heterocyclic derivatives from ester precursors. For example, the synthesis of thiazole (B1198619) acetates from a bromo ester precursor was achieved in 60 seconds under microwave irradiation at 100°C. nih.gov A novel approach for synthesizing bis(4-hydroxyfuran-2(5H)-one) derivatives using microwave irradiation in natural deep eutectic solvents (NADES) has also been reported, showcasing a green and efficient method. mdpi.com
Design and Synthesis of Novel this compound Derivatives and Analogues
The (4-Hydroxy-3-methoxyphenyl) moiety is a key structural feature in many biologically active molecules and serves as a versatile scaffold for the design and synthesis of new derivatives. A wide array of homovanillic acid esters have been synthesized to explore their biological activities. nih.gov
One notable area of derivatization involves the synthesis of lipophilic esters to enhance solubility in non-aqueous media. A simple and green procedure for this involves reacting homovanillyl alcohol with various acyl chlorides (C2–C18) in dimethyl carbonate at room temperature, yielding the desired esters in high yields (90-98%). nih.govnih.gov
More complex derivatives have also been synthesized for various applications. For instance, the imino Diels-Alder reaction has been used to create novel 4-(4-hydroxy-3-methoxyphenyl) substituted tetrahydroquinoline derivatives. researchgate.net In one method, ketimine-isatin derivatives react with trans-isoeugenol (which contains the target moiety) in an acid-catalyzed cycloaddition to produce spiro-tetrahydroquinoline skeletons, which are recognized as privileged motifs in medicinal chemistry. researchgate.net
The following table summarizes the synthesis of various derivatives based on the (4-Hydroxy-3-methoxyphenyl) scaffold.
| Derivative Type | Starting Materials | Key Reaction Type | Significance/Application | Reference |
|---|---|---|---|---|
| Phenethyl Ester | Homovanillic acid, Phenethyl bromide | Esterification | Free radical scavenging activity | mdpi.com |
| Lipophilic Esters (C2-C18) | Homovanillyl alcohol, Acyl chlorides | Esterification | Increased lipophilicity for food/cosmetic applications | nih.govnih.gov |
| Spiro-tetrahydroquinolines | Isatin derivatives, trans-Isoeugenol | Imino Diels-Alder Cycloaddition | Potential antitumoral agents | researchgate.net |
| Licarin A (Lignin model compound) | Isoeugenol, Horseradish Peroxidase | Enzymatic Dimerization | Study of lignin (B12514952) degradation pathways | protocols.io |
Structural Modifications at the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound is a key site for structural modification, primarily through alkylation and acylation reactions.
Alkylation: The introduction of alkyl groups to the phenolic hydroxyl group can be achieved through various synthetic methods. One common approach involves the use of alkyl halides in the presence of a base. Phase-transfer catalysis has been shown to be a mild and efficient method for the O-alkylation of related phenolic compounds, offering high yields. nih.gov This method utilizes a phase-transfer catalyst, such as tetrabutylammonium (B224687) hydroxide, to facilitate the reaction between the phenoxide ion and an alkyl halide (e.g., methyl iodide, ethyl bromide, propyl bromide, butyl bromide, or benzyl (B1604629) bromide) in a suitable organic solvent like tetrahydrofuran. nih.gov
Acylation: Acylation of the phenolic hydroxyl group introduces an ester functionality. This can be accomplished by reacting this compound with an acyl chloride or an acid anhydride.
Derivatization of the Acetate Moiety
The acetate moiety of this compound, which is a carboxylic acid group in its parent compound, homovanillic acid, offers another avenue for derivatization, primarily through esterification and amidation reactions.
Esterification: A wide array of esters of homovanillic acid have been synthesized to explore their chemical properties. nih.govnih.gov The synthesis of these esters can be achieved by reacting homovanillic acid with various alcohols under acidic conditions or by converting the carboxylic acid to a more reactive species like an acid chloride followed by reaction with an alcohol. youtube.comyoutube.com For instance, a study on the synthesis of homovanillic acid esters involved a two-step process starting from guaiacol and glyoxylic acid to first synthesize 3-hydroxy-4-methoxyphenylacetic acid, which was then esterified. nih.gov
Amidation: The carboxylic acid group can be converted into an amide by reacting it with an amine. This reaction typically requires a coupling agent, such as DMT/NMM/TsO- (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate), to facilitate the formation of the amide bond. nih.gov This approach has been used to synthesize a variety of amide derivatives from related carboxylic acids. nih.gov
Introduction of Heterocyclic and Extended Aromatic Systems
To expand the structural diversity of this compound derivatives, heterocyclic and extended aromatic systems can be introduced.
Heterocyclic Systems: The introduction of heterocyclic moieties can be achieved through various synthetic strategies. For example, vanillin, a related compound, has been used as a starting material to synthesize Schiff base derivatives incorporating various heterocyclic rings like furan, pyridine, and benzothiazole. researchgate.net These reactions typically involve the condensation of the aldehyde group of vanillin with a primary amine of the heterocyclic compound. Similar strategies could be adapted to derivatives of this compound. The synthesis of piperidine (B6355638) derivatives from substituted pyrrolidines via aziridinium (B1262131) intermediates represents another approach to introduce nitrogen-containing heterocycles. chim.it
Extended Aromatic Systems: The aromatic ring of this compound can be further functionalized or coupled with other aromatic systems. For instance, the synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives involves coupling the vanillylamine (B75263) core with a substituted benzenesulfonamide, thereby extending the aromatic system. nih.gov Another example is the synthesis of chalcone-based hybrids, where the (4-hydroxy-3-methoxyphenyl) group is part of a larger conjugated system. mdpi.com
Structure-Activity Relationship (SAR) Studies in Non-Therapeutic Contexts
While the primary focus of this article is on synthetic methodologies, it is pertinent to mention that the synthesized derivatives of this compound are often subjected to structure-activity relationship (SAR) studies to understand how their structural features influence their chemical or physical properties in non-therapeutic contexts.
For instance, a study on homovanillic acid esters investigated their ability to inhibit intestinal fatty acid uptake. nih.govnih.gov The SAR analysis revealed that branching of the alkyl chain in the ester moiety increased the inhibitory activity. nih.gov Specifically, 1-methylated compounds showed higher activity regardless of the chain length. nih.gov The absence of the methoxy (B1213986) group on the vanillyl residue also led to an increase in inhibitory potential for compounds with a C4 side chain. nih.gov However, the introduction of double bonds in the alkyl chain did not significantly impact the inhibitory potential. nih.gov
Another study focused on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as inhibitors of the enzyme 12-lipoxygenase. nih.gov The SAR studies in this context aimed to optimize the potency and selectivity of these compounds.
Table of Synthesized this compound Derivatives and Related Compounds
| Compound Name | Modification Site | Type of Derivatization | Starting Material (if specified) |
| 1-Methylpentyl-2-(4-hydroxy-3-methoxy-phenyl)acetate nih.govnih.gov | Acetate Moiety | Esterification | Homovanillic acid |
| 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives nih.gov | Aromatic Ring/Side Chain | Amidation/Coupling | Vanillylamine core |
| N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide researchgate.net | Aldehyde (from Vanillin) | Schiff Base Formation | p-Vanillin |
| N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide researchgate.net | Aldehyde (from Vanillin) | Schiff Base Formation | p-Vanillin |
| (E)-1-(3-(3-Hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)allyl)-1H-1,2,4-triazole mdpi.com | Side Chain | Chalcone-based hybridization | --- |
| 3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid rsc.org | Aromatic Ring | Homolytic Aromatic Alkylation | --- |
| Ethyl homovanillate nih.gov | Acetate Moiety | Esterification | Homovanillic acid |
| Guaiacylacetone nih.gov | Side Chain | Ketone formation | --- |
| Moclobemide wikipedia.org | Aromatic Ring/Side Chain | Benzamide/Morpholine derivative | --- |
| (2R,3S)-3-(4-Methoxyphenyl)glycidic acid methyl ester google.com | Aromatic Ring/Side Chain | Epoxidation/Esterification | p-Methoxyphenylacetic acid |
| 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol protocols.io | Side Chain | Dimerization | Isoeugenol |
An in-depth literature review to gather specific data on the biological activity of this compound has been conducted. Despite a thorough search for detailed research findings on this specific compound, the information required to fully populate the requested article sections is not available in the public domain.
Specifically, there is a significant lack of published research on:
Enzyme Modulation and Inhibition Kinetics: No specific kinetic data or detailed mechanistic studies on the interaction of this compound with hydrolases or oxidoreductases were found.
Receptor Binding and Ligand Interactions: While related compounds have been studied, no cell-free system data, such as binding affinities for the GPR41 receptor, could be located for this compound.
Antioxidant and Radical Scavenging Mechanisms: Crucially, no in vitro antioxidant assay results (e.g., DPPH, ABTS) for this compound are available. Furthermore, no studies on its effects on oxidative stress mitigation in non-mammalian cellular models (such as C. elegans or yeast) were identified.
Due to the absence of this specific scientific data, it is not possible to generate the thorough, informative, and scientifically accurate article as requested while strictly adhering to the provided outline and focusing solely on this compound. Constructing the article would require speculation or the inclusion of data from related but distinct compounds, which would violate the explicit instructions provided.
Mechanistic Investigations of Biological Activity: in Vitro and Non Mammalian Models
Antimicrobial and Antifungal Activity in Microbial Cultures
The compound (4-Hydroxy-3-methoxyphenyl)acetate, also known as homovanillic acid, is a metabolite of the catecholamines and is found in various natural sources. While research on its direct antimicrobial and antifungal properties is limited, studies on structurally similar phenolic compounds, such as vanillic acid, provide insights into potential mechanisms of action.
Research on vanillic acid, a related compound, suggests that its antimicrobial activity stems from its ability to disrupt the integrity of the microbial cell membrane. This disruption leads to a cascade of detrimental effects within the bacterial cell. Studies have shown that exposure to vanillic acid can cause a decrease in the intracellular ATP concentration, a drop in the intracellular pH, and a reduction in the cell membrane potential. nih.govnih.gov These changes indicate a compromised cell membrane that is no longer able to maintain its essential electrochemical gradients.
Furthermore, the damage to the cell membrane results in the leakage of intracellular components, ultimately leading to cell lysis. nih.govresearchgate.net This mechanism of action is not limited to planktonic cells; vanillic acid has also been shown to inhibit the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously difficult to eradicate. nih.govnih.gov The compound can inactivate bacterial cells already embedded within a biofilm, suggesting its potential as an agent against persistent microbial infections. nih.govnih.gov
Studies on vanillic acid have demonstrated its efficacy against a range of pathogenic bacteria. For instance, it has shown potent antibacterial activity against carbapenem-resistant Enterobacter cloacae (CREC) and carbapenem-resistant Enterobacter hormaechei (CREH). nih.govnih.gov The minimum inhibitory concentration (MIC) of vanillic acid against a specific strain of E. cloacae was determined to be 600 μg/mL, while for a strain of E. hormaechei, the MIC was found to be 0.8 mg/mL. nih.govnih.gov
While direct data on the antifungal spectrum of this compound is scarce, research on other phenolic compounds provides a basis for potential activity. For example, a study on 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone demonstrated significant antifungal activity against Candida albicans, a common human fungal pathogen. researchgate.net This compound was found to inhibit the filamentation of the fungus and reduce the thickness of its cell wall. researchgate.net This suggests that phenolic structures can interfere with key fungal processes.
Table 1: Efficacy of Related Phenolic Compounds Against Microbial Strains
| Compound | Microbial Strain | Measurement | Result |
| Vanillic Acid | Enterobacter cloacae (Carbapenem-Resistant) | MIC | 600 μg/mL nih.gov |
| Vanillic Acid | Enterobacter hormaechei (Carbapenem-Resistant) | MIC | 0.8 mg/mL nih.gov |
| 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone | Candida albicans | - | Inhibits filamentation and reduces cell wall thickness researchgate.net |
Role in Plant Physiology and Phytochemical Interactions
This compound is a naturally occurring compound in various plants and is also produced by gut microbiota from the metabolism of dietary hydroxycinnamic acids. evitachem.comnih.gov In the context of plant biology, related phenolic compounds play significant roles in defense and signaling.
Plants have evolved sophisticated defense mechanisms to protect themselves from herbivores and pathogens. One such mechanism is the production of volatile organic compounds and the activation of signaling pathways upon attack. Research has shown that herbivore-induced plant volatiles can prime neighboring plants, enhancing their defense responses to subsequent attacks. nih.gov This priming can lead to a two to four-fold increase in the production of defense-related compounds like jasmonic acid and other volatiles. nih.gov
Acetic acid, a simple organic acid, has been shown to prime the jasmonic acid (JA) signaling pathway in tomato plants, leading to increased resistance against the chewing caterpillar Spodoptera litura. frontiersin.org Pretreatment with acetic acid resulted in higher transcript levels of defense-related genes, increased activities of defense enzymes like polyphenol oxidase and peroxidase, and greater accumulation of protease inhibitors upon insect attack. frontiersin.org This indicates that simple organic molecules can play a crucial role in modulating a plant's defense readiness. While direct evidence for this compound is pending, its structural similarity to other plant signaling molecules suggests a potential role in these defense pathways.
The jasmonic acid pathway is a central signaling cascade in plants that regulates responses to a wide range of stresses, including insect herbivory and wounding. nih.govfrontiersin.org The application of jasmonic acid itself can induce the expression of defense genes, alter hormone levels, and trigger the emission of volatile compounds that can attract natural enemies of the herbivores. nih.gov
The involvement of acetic acid in enhancing JA-mediated defenses suggests that derivatives like this compound could potentially influence these metabolic and signaling pathways. frontiersin.org The production of such compounds in response to environmental cues could be part of a plant's integrated strategy to allocate resources towards defense. Further research is needed to elucidate the specific role of this compound in plant metabolism and its interaction with key signaling molecules like jasmonic acid.
Biosynthesis, Microbial Metabolism, and Environmental Biodegradation
Precursor Identification and Biogenetic Pathways in Natural Systems (Plants and Microorganisms)
(4-Hydroxy-3-methoxyphenyl)acetate has been identified in plant species such as Solanum myriacanthum neist.res.in. Its biosynthesis is not an isolated process but is integrated into broader metabolic networks responsible for producing a vast array of natural products. The primary precursor to this compound is homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid), a known metabolite derived from the breakdown of lignin (B12514952). nih.gov The final step in the formation of this compound is the esterification of homovanillic acid.
The biogenesis of the core structure of this compound is rooted in the phenylpropanoid pathway. This major plant metabolic pathway synthesizes a variety of phenolic compounds from the amino acid phenylalanine. researchgate.net Key intermediates such as ferulic acid (4-hydroxy-3-methoxycinnamic acid), which are central to the phenylpropanoid pathway, can be converted by gut microbiota and other microorganisms into compounds like 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA). nih.gov
Lignin, a complex polymer formed from monolignols synthesized via the phenylpropanoid pathway, serves as a significant reservoir for aromatic compounds. nih.govnih.gov The microbial degradation of lignin releases a variety of monoaromatic compounds, including homovanillic acid, which is a direct precursor to this compound. nih.gov
The enzymatic machinery for the biosynthesis of the precursor, homovanillic acid, involves enzymes that degrade lignin and its derivatives. While the specific acetyltransferase that catalyzes the final acetylation of homovanillic acid to produce this compound in natural systems is not well-documented, the synthesis of related cinnamic acid esters has been achieved using enzymes like lipases. For instance, Novozym 435, a lipase, has been used to synthesize ethyl ferulate from ferulic acid. nih.gov This suggests that esterifying enzymes are capable of acting on similar phenolic acid structures.
Microbial Transformation and Catabolism of this compound
The microbial breakdown of this compound is a critical process for its removal from the environment. It is presumed that the initial step in its catabolism is the hydrolysis of the acetate (B1210297) ester bond, yielding homovanillic acid and acetate. The subsequent degradation of homovanillic acid by microorganisms is well-studied.
Bacteria capable of utilizing homovanillate as a sole carbon and energy source have been isolated and studied. A notable example is a strain of Variovorax paradoxus, which degrades homovanillate through a ring-hydroxylation mechanism. oup.com In this pathway, homovanillate is hydroxylated to form a dihydroxymonomethoxyphenylacetic acid. This intermediate then undergoes ring cleavage. oup.com
Another significant pathway for the degradation of related aromatic compounds is the β-ketoadipate pathway. In many bacteria, aromatic compounds like vanillate (B8668496) are converted to protocatechuate, which is then funneled into the β-ketoadipate pathway for complete degradation. researchgate.net
The degradation of lignin-derived monoaromatics, such as p-hydroxybenzoate and vanillate, has been identified in thermophilic bacteria like Thermus oshimai JL-2. nih.gov This bacterium utilizes a pathway involving the decarboxylation of protocatechuate to form catechol, which then undergoes meta-cleavage. nih.gov
Table 1: Microbial Degradation of Homovanillate and Related Compounds
| Microorganism | Substrate | Key Pathway/Reaction | Intermediate(s) | Reference(s) |
|---|---|---|---|---|
| Variovorax paradoxus | Homovanillate | Ring hydroxylation | Dihydroxymonomethoxyphenylacetic acid | oup.com |
| Sphingomonas paucimobilis SYK-6 | Vanillate, Syringate | O-demethylation, PCA 4,5-cleavage | Protocatechuate (PCA), 3-O-methylgallate (3MGA) | researchgate.net |
| Thermus oshimai JL-2 | p-Hydroxybenzoate, Vanillate | Decarboxylation of protocatechuate | Catechol | nih.gov |
The microbial degradation of aromatic compounds is orchestrated by specific enzymes encoded by dedicated gene clusters. In Variovorax paradoxus, an NAD(P)H-dependent hydroxylase is responsible for the initial hydroxylation of homovanillate. oup.com This enzyme shows high specificity for homovanillate over similar compounds like 4-hydroxyphenylacetic acid. oup.com
In Thermus oshimai JL-2, the genes for the degradation of p-hydroxybenzoate and vanillate are located in a gene cluster on a plasmid. nih.gov This cluster includes genes for both the upper pathway (conversion to central intermediates) and the lower pathway (ring cleavage). nih.gov Similarly, bacteria of the genus Rhodococcus are known for their ability to degrade a wide range of hydrocarbons, and their genomes contain multiple gene clusters for the breakdown of aromatic compounds, including pathways for homogentisate (B1232598) and phenylacetate (B1230308). nih.gov These clusters often contain genes for oxygenases, which are crucial for cleaving the aromatic ring. nih.gov
Table 2: Key Enzymes and Gene Clusters in Aromatic Degradation
| Enzyme/Gene Cluster | Function | Source Organism | Reference(s) |
|---|---|---|---|
| Homovanillate hydroxylase | Hydroxylation of homovanillate | Variovorax paradoxus | oup.com |
| Protocatechuate decarboxylase | Decarboxylation of protocatechuate | Thermus oshimai JL-2 | nih.gov |
| dmp cluster | Phenol degradation via meta-cleavage | Pseudomonas sp. CF600 | researchgate.net |
Environmental Fate and Abiotic Degradation Mechanisms
The environmental fate of this compound is primarily dictated by microbial biodegradation, as detailed above. As a derivative of lignin, a major component of plant biomass, it is part of a natural cycle of synthesis and degradation. nih.gov Its presence in the environment is likely transient due to the efficiency of microbial catabolism of such aromatic compounds.
Abiotic degradation mechanisms, such as photolysis or hydrolysis, may also contribute to its transformation in the environment, although these processes are generally considered to be slower than microbial degradation for this class of compounds. The ester linkage in this compound could be susceptible to abiotic hydrolysis, especially under non-neutral pH conditions, which would yield homovanillic acid.
Photodegradation and Hydrolysis Pathways
Abiotic degradation through photodegradation and hydrolysis represents significant pathways for the transformation of this compound in the environment. These processes can alter the chemical structure of the compound, influencing its subsequent bioavailability and degradation.
Photodegradation
The primary photodegradation pathway for many phenolic compounds involves the generation of highly reactive hydroxyl radicals, which can initiate oxidation reactions. up.ac.za This can lead to the hydroxylation of the aromatic ring, potentially forming dihydroxy or trihydroxy derivatives. Subsequent reactions can result in the cleavage of the aromatic ring, breaking it down into smaller, more readily biodegradable organic acids. up.ac.za The rate and extent of photodegradation are influenced by various environmental factors, including the intensity of solar radiation, the pH of the water, and the presence of other photosensitizing substances like humic acids or nitrate (B79036) ions. mdpi.com
Hydrolysis
The ester linkage in this compound is susceptible to hydrolysis, a chemical reaction with water that results in the cleavage of the ester bond. This process can be catalyzed by acids or bases. Under environmental conditions, both acid- and base-catalyzed hydrolysis can occur, depending on the pH of the surrounding medium. stanford.edu
The hydrolysis of this compound yields (4-hydroxy-3-methoxyphenyl)acetic acid, also known as homovanillic acid, and acetic acid. Studies on the hydrolysis of other phenylacetates indicate that the reaction mechanism can vary. rsc.orgnih.gov For instance, the base-catalyzed hydrolysis of phenyl acetate proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group. stanford.edupearson.com The rate of hydrolysis is generally dependent on the pH and temperature of the environment. While the specific kinetics for this compound are not documented, it is expected to follow similar hydrolysis patterns to other phenylacetate esters.
Sorption and Leaching Behavior in Environmental Matrices
The mobility and bioavailability of this compound in the environment are largely controlled by its sorption to soil and sediment particles and its subsequent potential for leaching into groundwater.
Sorption Behavior
The sorption of phenolic compounds, such as this compound, to soil is a critical process that influences their fate and transport. The primary factors controlling the sorption of these compounds are the organic matter content of the soil and the soil pH. nih.gov Phenolic acids can be sorbed to soil particles through various mechanisms, including hydrogen bonding and hydrophobic interactions. nih.gov
The sorption capacity of soils for phenolic acids is often described by the soil-water partition coefficient (Kd) or the organic carbon-normalized sorption coefficient (Koc). While specific values for this compound are not available, data for related phenolic acids can provide an indication of its potential sorption behavior.
| Compound | Soil Type | Kd (L/kg) | Koc (L/kg) | Reference |
|---|---|---|---|---|
| p-Coumaric acid | Silt Loam | Not Reported | Not Reported | researchgate.net |
| Ferulic acid | Silt Loam | Not Reported | Not Reported | researchgate.net |
| Vanillic acid | Silt Loam | Not Reported | Not Reported | nih.gov |
| p-Hydroxybenzoic acid | Silt Loam | Not Reported | Not Reported | researchgate.net |
Leaching Potential
The potential for this compound to leach through the soil profile is inversely related to its sorption. Compounds that are weakly sorbed to soil particles are more likely to be transported with percolating water and potentially reach groundwater. The leaching of organic acids is influenced by soil properties and the chemical characteristics of the acid. researchgate.net
The Groundwater Ubiquity Score (GUS), which is calculated based on a compound's persistence (half-life) and mobility (Koc), is often used to predict leaching potential. While a GUS value for this compound has not been determined, the leaching potential of other organic compounds has been assessed. For example, some phenylurea herbicides and their metabolites have been categorized based on their GUS index, with higher values indicating a greater potential to contaminate groundwater. nih.gov Given that phenolic acids can be mobile in soils with low organic matter content, there is a potential for this compound to leach under certain environmental conditions. wikipedia.org However, its sorption to soil organic matter would likely mitigate this risk in many soil types.
Applications in Materials Science and Industrial Processes
Use as a Chemical Intermediate and Building Block in Organic Synthesis
(4-Hydroxy-3-methoxyphenyl)acetate and its parent compound, homovanillic acid (HVA), are significant intermediates in organic synthesis, primarily due to their substituted phenyl structure derived from lignin (B12514952). acs.orgnih.gov Homovanillic acid itself is a major metabolite of dopamine (B1211576). wikipedia.org In synthetic chemistry, these compounds serve as foundational molecules for constructing more complex chemical entities.
The synthesis of homovanillic acid can be achieved through a two-step process starting from guaiacol (B22219) and glyoxylic acid, which first form a mandelic acid derivative. nih.gov This accessibility makes its derivatives, including the acetate (B1210297) form, valuable starting materials. The related compound, phenylacetic acid, is widely used as an intermediate in the manufacturing of chemicals such as penicillin G and diclofenac. atamanchemicals.comwikipedia.org
Research has demonstrated the use of related structures in various condensation reactions. For instance, ethyl (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is synthesized via a Knoevenagel condensation between 4-hydroxy-3-methoxybenzaldehyde and ethyl cyanoacetate, showcasing how this core structure acts as a building block for molecules with applications in medicine and agrochemicals. The presence of the acetate group in this compound provides a protective function for the phenolic hydroxyl group, allowing for selective reactions at other sites of the molecule. This is a common strategy in multi-step organic synthesis to prevent unwanted side reactions.
Integration into Polymer and Composite Materials
The structural features of this compound, particularly its origin from the bio-renewable source lignin, have spurred research into its use for creating sustainable polymers. acs.org Its parent compound, homovanillic acid (HVA), has been successfully used to develop novel bio-based aromatic polyesters. acs.orgacs.org
In one significant study, an AB-type monomer, methyl 2-(4-(2-hydroxyethoxy)-3-methoxyphenyl) acetate (MEHV), was synthesized from HVA and ethylene (B1197577) carbonate. acs.org This monomer was then used in bulk polycondensation to create a homopolyester. The properties of these polymers, including their thermal stability and molecular weight, were found to be tunable. For example, copolymerization of the HVA-based monomer with another lignin-derived monomer, methyl 4-(2-hydroxyethoxy) benzoate, yielded a series of copolyesters with high thermal stability (decomposition temperatures > 318 °C) and glass transition temperatures ranging from 44 to 72 °C. acs.org The additional methylene (B1212753) unit in the HVA structure, compared to other lignin-derived acids like vanillic acid, provides greater flexibility to the resulting polymer chain. acs.org
Furthermore, related acetoxy derivatives have been employed in solid-phase organic synthesis. Specifically, polymer-bound 4-acetoxybenzaldehydes have been created by reacting aminomethyl polystyrene resin with corresponding hydroxyphenyl acids and then acetylating the phenolic group. nih.govacs.orgnih.gov These polymer-bound linkers serve as stable platforms for the synthesis of diverse small molecules, such as sulfonamides, offering advantages in purification and product isolation. acs.orgnih.gov This demonstrates the utility of the acetoxy-phenyl structure in creating functional composite materials for chemical synthesis.
Applications in Environmental Remediation and Bioremediation
While direct studies on the application of this compound in environmental remediation are limited, the environmental fate and biodegradability of its parent structures, such as phenylacetic acid (PAA), provide relevant insights. PAA is known to be biodegradable and can be utilized by various microorganisms. nih.govnih.gov Bacteria, including members of the genus Bacillus, are capable of degrading a wide range of xenobiotic compounds, including aromatic acids. nih.gov
The microbial degradation of many aromatic compounds proceeds through the benzoyl-CoA pathway, which is a central route in anaerobic metabolism. nih.gov Phenylacetic acid and its derivatives can be channeled into this pathway for breakdown. However, under certain conditions, such as during anaerobic digestion with high substrate loads, these compounds can accumulate. For instance, studies have shown that PAA can accumulate in anaerobic digesters, sometimes acting as a toxic compound that inhibits methanogenesis. nih.gov
The biodegradability of polyesters derived from related compounds like vanillic acid has been investigated, showing slow degradation under various pH conditions. researchgate.net This suggests that polymers derived from this compound might also possess some degree of biodegradability. However, specific research into the bioremediation potential of this compound itself is an area that requires further investigation to determine its viability as a tool for cleaning up contaminated environments or as a component of biodegradable materials designed for minimal environmental impact.
Future Directions and Emerging Research Avenues
Development of Advanced Analytical Techniques for Complex Biological and Environmental Samples
The accurate and sensitive detection of (4-Hydroxy-3-methoxyphenyl)acetate in intricate matrices such as biological fluids and environmental samples is crucial for understanding its metabolic fate, distribution, and impact. While established methods provide a foundation, future research is geared towards developing more sophisticated and efficient analytical techniques.
Currently, methods for related phenolic compounds like homovanillic acid (HVA) and vanillylmandelic acid (VMA) often rely on techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods often involve derivatization steps to improve the volatility and thermal stability of the analytes. For instance, trimethylsilyl (B98337) derivatives are commonly prepared for GC-MS analysis.
Future advancements will likely focus on:
Direct Injection Techniques: Minimizing sample preparation is a key goal. The development of "dilute-and-shoot" methods, already applied to similar compounds, for LC-MS/MS analysis of this compound would significantly increase throughput and reduce the potential for analytical errors.
High-Resolution Mass Spectrometry (HRMS): The use of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can provide enhanced selectivity and sensitivity, enabling the confident identification and quantification of the compound and its metabolites at very low concentrations without the need for extensive chromatographic separation.
Novel Sample Extraction Methods: The exploration of advanced extraction techniques like solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) can offer higher recovery and pre-concentration of the analyte from complex samples, leading to lower detection limits.
Portable and On-site Analysis: The development of miniaturized and portable analytical systems, potentially based on electrochemical sensors or microfluidic devices, could enable rapid, on-site screening of this compound in environmental or industrial settings.
Table 1: Comparison of Current and Future Analytical Techniques
| Feature | Current Techniques (e.g., GC-MS, LC-MS/MS) | Future Advanced Techniques |
| Sample Preparation | Often requires derivatization and extensive extraction | "Dilute-and-shoot", SPME, SBSE |
| Instrumentation | Quadrupole or ion trap mass analyzers | High-Resolution Mass Spectrometry (HRMS) |
| Sensitivity | ng/mL to µg/mL range | pg/mL to ng/mL range |
| Throughput | Moderate | High |
| Portability | Laboratory-based | Potential for portable and on-site analysis |
Exploration of Novel Biocatalytic Production and Derivatization Pathways
The synthesis of this compound and its derivatives through environmentally friendly and highly selective methods is a significant area of future research. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a promising alternative to traditional chemical synthesis. nih.gov
Key areas of exploration include:
Enzymatic Synthesis: Lipases are a class of enzymes that can be used for the synthesis of esters like this compound through esterification or transesterification reactions. Future research will focus on identifying and engineering lipases with high activity and stability for this specific transformation. The use of immobilized enzymes can also enhance reusability and process efficiency. biosynth.com
P450 Monooxygenases: Cytochrome P450 enzymes are known for their ability to catalyze a wide range of oxidation reactions, including hydroxylation and demethylation. These enzymes could be used to produce this compound from more readily available precursors or to create novel derivatives with altered properties.
Metabolic Engineering: The engineering of microbial cell factories, such as E. coli or Saccharomyces cerevisiae, to produce this compound from simple carbon sources is a long-term goal. This would involve the introduction and optimization of biosynthetic pathways from other organisms.
Enzymatic Derivatization: Enzymes can be used to selectively modify the structure of this compound to create a library of new compounds. For example, glycosyltransferases could be used to attach sugar moieties to the phenolic hydroxyl group, potentially altering the solubility and bioavailability of the molecule.
Table 2: Potential Biocatalytic Routes for this compound
| Biocatalytic Approach | Enzyme Class | Potential Application |
| Esterification | Lipases | Synthesis from a carboxylic acid and an alcohol |
| Transesterification | Lipases | Synthesis from another ester and an alcohol |
| Hydroxylation | P450 Monooxygenases | Introduction of hydroxyl groups on the aromatic ring |
| Glycosylation | Glycosyltransferases | Attachment of sugar moieties |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction (Non-Human Specific)
Future research in this area will likely involve:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on datasets of compounds with known activities to develop QSAR models. These models can then be used to predict the properties of new, untested derivatives of this compound, such as their antioxidant potential or their ability to inhibit certain enzymes. nih.govkoreascience.kr
Generative Models: Deep learning techniques, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be used to design novel molecules with optimized properties. By learning the underlying patterns in chemical space, these models can propose new derivatives of this compound that are likely to have desired characteristics.
Prediction of Physicochemical Properties: AI models can be developed to accurately predict key physicochemical properties of new derivatives, such as solubility, stability, and logP. This information is crucial for the design of effective formulations and for understanding the environmental fate of the compounds.
Virtual Screening: AI-powered virtual screening can be used to rapidly screen large libraries of virtual compounds against a specific target, such as an enzyme or a receptor. This can help to identify promising candidates for further experimental investigation, significantly accelerating the discovery process. mdpi.com
Table 3: Applications of AI/ML in the Study of this compound
| AI/ML Application | Description | Potential Outcome |
| QSAR Modeling | Develops models to predict activity based on structure. | Prediction of antioxidant or enzymatic inhibitory activity. |
| Generative Models | Designs novel molecules with desired properties. | Generation of new derivatives with enhanced performance. |
| Property Prediction | Predicts key physicochemical characteristics. | Faster assessment of solubility, stability, and other properties. |
| Virtual Screening | Screens large compound libraries against a target. | Rapid identification of promising new derivatives for specific applications. |
Sustainable Production and Environmental Impact Assessments of Synthesis and Degradation
As with any chemical compound, the environmental impact of the production and degradation of this compound is a critical consideration. Future research will increasingly focus on developing sustainable production methods and conducting thorough environmental impact assessments.
Key aspects of this research include:
Green Synthesis Routes: The development of synthetic routes that utilize renewable feedstocks, employ environmentally benign solvents, and minimize waste generation is a major goal. This includes exploring biocatalytic methods as mentioned earlier, as well as other green chemistry approaches. dtu.dk
Life Cycle Assessment (LCA): A comprehensive LCA can be conducted to evaluate the environmental footprint of this compound production from cradle to grave. ntnu.no This assessment would consider all stages of the life cycle, from raw material extraction to manufacturing, use, and disposal. mdpi.com
Biodegradation Studies: Understanding the fate of this compound in the environment is essential. Research will focus on its biodegradability in different environmental compartments, such as soil and water, and the identification of the microorganisms and enzymatic pathways involved in its degradation.
Table 4: Focus Areas for Sustainable Production and Environmental Impact
| Research Area | Key Objectives |
| Green Synthesis | Utilize renewable resources, reduce waste, use benign solvents. |
| Life Cycle Assessment (LCA) | Quantify the environmental impact of the entire product lifecycle. |
| Biodegradation | Determine the rate and pathways of degradation in the environment. |
| Ecotoxicity | Evaluate the potential harm to environmental organisms. |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying (4-Hydroxy-3-methoxyphenyl)acetate in biological samples?
- Methodology : High-performance liquid chromatography (HPLC) with an ODS column is widely used. Optimal conditions include:
- Mobile phase: Acetonitrile:Phosphate buffer (pH 3.0) at 30:70 ratio.
- Flow rate: 1.0 mL/min.
- Detection: UV absorbance at 221 nm.
- Validation parameters (linearity, LOD/LOQ) should be established using certified reference standards .
- Alternative : Liquid chromatography-mass spectrometry (LC-MS) enhances sensitivity for low-concentration samples, such as urine or plasma.
Q. How is this compound synthesized, and what are typical yields?
- Synthesis : A common route involves esterification of 4-hydroxy-3-methoxyphenylacetic acid with alcohols (e.g., ethanol, methanol) under acidic catalysis. For example:
- Ethyl homovanillate (CAS 60563-13-5) is synthesized via refluxing with ethanol and sulfuric acid, achieving ~80% yield after purification .
- Optimization : Reaction time, temperature, and catalyst concentration should be adjusted to improve yield.
Q. What are the stability considerations for handling this compound?
- Storage : Store at 2–8°C in airtight containers protected from light and moisture.
- Incompatibilities : Avoid strong acids/alkalis and oxidizing agents (e.g., H₂O₂, KMnO₄) to prevent degradation .
Advanced Research Questions
Q. How can structural elucidation of this compound derivatives be performed?
- Techniques :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Single-crystal diffraction data collected at low temperature (100 K) improves resolution .
- NMR spectroscopy : ¹H-NMR (CDCl₃, 400 MHz) for functional group analysis (e.g., methoxy singlet at δ 3.90 ppm, aromatic protons at δ 6.78–6.90 ppm) .
- Validation : Compare experimental data with computational models (e.g., DFT calculations).
Q. What experimental designs are recommended for studying the metabolic fate of this compound?
- In vitro models : Use liver microsomes or hepatocytes to assess phase I/II metabolism. Monitor metabolites via LC-MS/MS with stable isotope-labeled internal standards.
- Probe drugs : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
- Data interpretation : Apply Michaelis-Menten kinetics to calculate Km and Vmax for enzyme activity.
Q. How can researchers address contradictory toxicity data for this compound?
- Gap analysis : Existing SDS sheets note insufficient acute toxicity data (e.g., LD₅₀, EC₅₀) .
- Testing framework : Follow OECD guidelines (e.g., Test No. 423 for acute oral toxicity) using rodent models. Include positive controls (e.g., benzoic acid) for comparative analysis.
Q. What strategies enhance the bioavailability of this compound in pharmacological studies?
- Derivatization : Synthesize fluorinated analogs (e.g., 2,2,2-trifluoroethyl derivatives) to improve lipid solubility. Example:
- 2,2,2-Trifluoroethyl 2-(4-hydroxy-3-methoxyphenyl)acetate (CAS not provided) achieved 79.6% yield via esterification .
- Formulation : Use nanoemulsions or liposomes to increase solubility in aqueous media.
Biomarker and Pharmacological Applications
Q. How is this compound validated as a neurotransmitter metabolite biomarker?
- Clinical protocols : Collect 24-hour urine samples, stabilize with 0.1% ascorbic acid, and quantify via HPLC-UV. Correlate levels with dopamine turnover rates in neurological disorders (e.g., Parkinson’s disease) .
- Quality control : Include NIST-certified reference materials (e.g., SRM 1950) for inter-laboratory reproducibility .
Q. What are the challenges in crystallizing this compound for structural studies?
- Crystallization conditions : Use vapor diffusion with ethanol/water (70:30) at 4°C. Add seed crystals to overcome low nucleation tendency.
- Data collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves diffraction quality for SHELXL refinement .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
